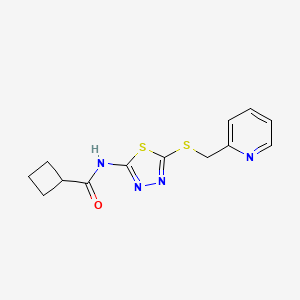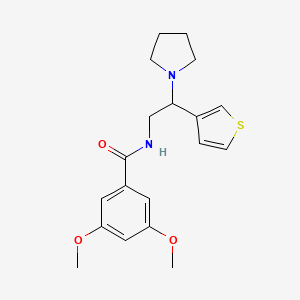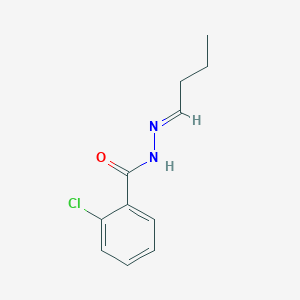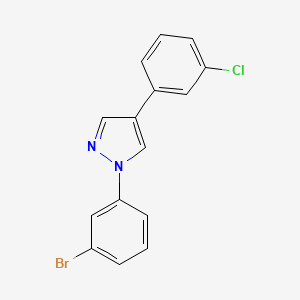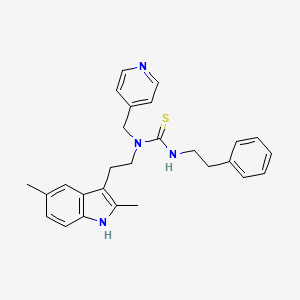
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea is a useful research compound. Its molecular formula is C27H30N4S and its molecular weight is 442.63. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Influenza Drug Candidate
A preclinical study was conducted on a new anti-influenza drug candidate, AV0038, which includes a structure similar to the compound . The study focused on the drug's solubility, stability, metabolic stability, binding to plasma proteins, pharmacokinetics, bioavailability, and acute toxicity. AV0038 demonstrated promising pharmacological properties as an anti-influenza drug candidate, with therapeutic doses showing no acute toxicity in mice, suggesting the potential for further clinical investigations (Ivashchenko et al., 2014).
Photophysical Properties
Research on a new 4-aza-indole derivative related to the compound showed interesting photophysical properties. The compound exhibited high fluorescence intensity and reverse solvatochromism behavior depending on the solvent polarity, suggesting potential uses in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
HIV-1 Reverse Transcriptase Inhibitors
A series of thiourea derivatives, including structures related to the compound, were screened for their activity as non-nucleoside inhibitors of human immunodeficiency virus type 1 reverse transcriptase. Some derivatives showed potency, although less than existing drugs like nevirapine or trovirdine (Heinisch et al., 1997).
Antimicrobial Agents
A study on novel thiazole derivatives incorporating pyridine moiety, akin to the compound , examined their potential as antimicrobial agents. These compounds showed promising antibacterial and antifungal activities (Khidre & Radini, 2021).
Anticonvulsant Agents
Research into novel Schiff bases of 3-aminomethyl pyridine, which are structurally similar to the compound, evaluated their anticonvulsant activity. Several compounds exhibited significant seizure protection in various models, suggesting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
pH Fluorescent Probe for Living Cells
A novel pH fluorescent probe based on indocyanine for imaging in living cells was developed. This probe, related to the compound, exhibited sensitive pH-dependent behavior and could be useful for quantitative determination of pH in living cells (Niu et al., 2016).
properties
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4S/c1-20-8-9-26-25(18-20)24(21(2)30-26)13-17-31(19-23-10-14-28-15-11-23)27(32)29-16-12-22-6-4-3-5-7-22/h3-11,14-15,18,30H,12-13,16-17,19H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOKSPCMGBNPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=NC=C3)C(=S)NCCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]oxazol-2-yl)-N-(2-bromophenyl)pyrrolidine-2-carboxamide](/img/structure/B2432099.png)
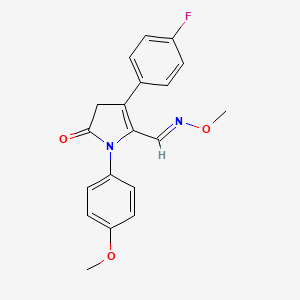
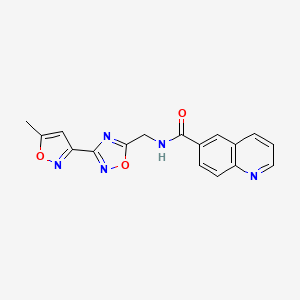


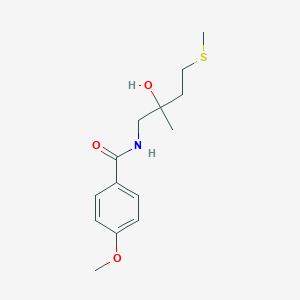
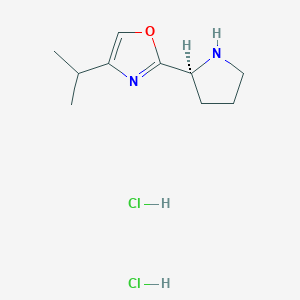
![6-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2432111.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2432114.png)
